N-Desmethyl-Rosuvastatin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of rosuvastatin, and by extension its metabolites like N-Desmethyl rosuvastatin, involves complex chemical processes. Časar et al. (2010) detailed a lactone pathway to statins utilizing the Wittig reaction, exemplified by the synthesis of rosuvastatin. This method highlights the intricate steps required to achieve the final product, with the key step being Wittig coupling. Another approach described by Tartaggia et al. (2015) involves the efficient aldol condensation between derivatives of methyl 3-hydroxy-5-oxohexanoate and a pyrimidinecarbaldehyde, offering an alternative to classical methods for synthesizing rosuvastatin and its intermediates (Časar, Steinbücher, & Košmrlj, 2010); (Tartaggia, Ferrari, Pontini, & Lucchi, 2015).
Molecular Structure Analysis
The molecular interaction of rosuvastatin with human serum albumin (HSA) provides insights into its molecular structure and dynamics. Afkham et al. (2021) utilized multi-spectroscopic approaches combined with molecular modeling to assess the binding of rosuvastatin to HSA, revealing that hydrogen bonds and van der Waals interactions play significant roles in complex formation. This interaction suggests a dynamic and enthalpy-driven mechanism, which is crucial for understanding the molecular basis of its pharmacological effects (Afkham, Hanaee, Zakariazadeh, Fathi, Shafiee, & Soltani, 2021).
Chemical Reactions and Properties
The chemical properties of rosuvastatin and its metabolites are pivotal in determining their pharmacological efficacy. The work of Tabassum, Arayne, and Sultana (2017) on the synthesis and spectroscopic characterization of metal complexes of rosuvastatin highlights the drug's ability to form complexes with metals, indicating its chemical reactivity and potential interactions within biological systems. These interactions could influence the drug's bioavailability and efficacy (Tabassum, Arayne, & Sultana, 2017).
Physical Properties Analysis
The quantification of N-desmethyl rosuvastatin in human plasma by Hull et al. (2004) provides valuable information on its physical properties, such as stability and solubility, which are crucial for its pharmacokinetic profile. Their method employing automated SPE followed by HPLC with tandem MS detection underlines the compound's measurable, stable presence in biological matrices, which is essential for understanding its therapeutic monitoring and pharmacological impact (Hull, Martin, Warwick, & Thomas, 2004).
Chemical Properties Analysis
The chemical properties of rosuvastatin, such as its interaction with plasma proteins and its metabolic pathway, significantly influence its pharmacological action. The study by Macwan, Ionita, and Akhlaghi (2011) on the simultaneous determination of rosuvastatin acid, its lactone, and N-desmethyl rosuvastatin in human plasma using LC-MS/MS sheds light on the analytical techniques used to explore these chemical properties. Their findings contribute to a deeper understanding of rosuvastatin's pharmacokinetics and the role of its metabolites in therapeutic efficacy (Macwan, Ionita, & Akhlaghi, 2011).
Wissenschaftliche Forschungsanwendungen
Management von Herzkreislauferkrankungen
N-Desmethyl-Rosuvastatin: ist ein aktiver Metabolit von Rosuvastatin, einem weit verbreiteten Statin zur Senkung des Cholesterinspiegels. Es spielt eine wichtige Rolle bei der Behandlung von Herzkreislauferkrankungen, indem es den Gehalt an Low-Density-Lipoprotein (LDL) im Blut senkt. Diese Anwendung ist entscheidend, um das Fortschreiten der Atherosklerose und damit verbundener Erkrankungen wie der koronaren Herzkrankheit zu verhindern .
Pharmakokinetische Studien
Der Metabolit ist häufig Gegenstand pharmakokinetischer Studien, um sein Verhalten im menschlichen Körper zu verstehen. Diese Studien umfassen die Beurteilung der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) von This compound. Solche Forschungen helfen bei der Optimierung der Dosierungsschemata und der Verbesserung therapeutischer Ergebnisse .
Arzneimittelstoffwechsel und -transport
Die Erforschung des Metabolismus und Transports von This compound liefert Einblicke in die Verarbeitung des Arzneimittels durch den Körper. Dazu gehört die Untersuchung der Rolle von Enzymen wie CYP2C9 und Transportern, die die Bioverfügbarkeit und Wirksamkeit des Arzneimittels beeinflussen. Das Verständnis dieser Prozesse ist entscheidend, um Arzneimittelwechselwirkungen und Nebenwirkungen vorherzusagen .
Personalisierte Medizin
This compound: wird in der personalisierten Medizin eingesetzt, um Behandlungen auf individuelle Stoffwechselprofile abzustimmen. Durch die Analyse der Art und Weise, wie verschiedene Patienten Rosuvastatin metabolisieren, können Gesundheitsdienstleister die Dosen anpassen, um die Wirksamkeit zu maximieren und gleichzeitig unerwünschte Wirkungen zu minimieren. Dieser Ansatz ist besonders relevant angesichts der interindividuellen Variabilität der Statin-Absorption aufgrund genetischer Polymorphismen .
Klinische Pharmakologie
In der klinischen Pharmakologie wird This compound verwendet, um Methoden zur Bestimmung der Arzneimittelkonzentration im menschlichen Blut zu validieren. Dies ist unerlässlich für klinische Studien und die therapeutische Arzneimittelüberwachung. Beispielsweise werden Methoden der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) entwickelt und validiert, um die Konzentration von Rosuvastatin und seinen Metaboliten in Blutproben zu quantifizieren .
Nicht-Krankenhaus-Blutentnahme
Der Metabolit ist auch von entscheidender Bedeutung für die Entwicklung vereinfachter Blutentnahmeprozesse wie der volumetrischen absorptiven Mikrostichprobenahme (VAMS). VAMS ermöglicht eine genaue, hämatokritunabhängige Blutentnahme mit einem einfachen Fingerpiks, wodurch die Probenahme in nicht-Krankenhaus-Umgebungen erleichtert wird. Diese Methode ist vorteilhaft für patientenzentrierte klinische Studien und die Überwachung zu Hause .
Wirkmechanismus
Target of Action
N-Desmethyl rosuvastatin, like its parent compound rosuvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the synthesis of cholesterol, a type of lipid that is essential for various cellular functions but can lead to cardiovascular disease when present in excess .
Mode of Action
N-Desmethyl rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This inhibition results in a decrease in the endogenous production of cholesterol in the liver .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl rosuvastatin is the mevalonate pathway , which leads to the production of cholesterol and other important biomolecules . By inhibiting HMG-CoA reductase, N-Desmethyl rosuvastatin reduces the production of mevalonic acid, thereby decreasing the synthesis of cholesterol . This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, stimulating the uptake and catabolism of LDL .
Pharmacokinetics
N-Desmethyl rosuvastatin is primarily formed by the action of the enzyme cytochrome P450 2C9 . The major route of excretion is via the feces, with about 90% of the administered dose being eliminated as unchanged drug . The elimination half-life of rosuvastatin is approximately 19 hours .
Result of Action
The action of N-Desmethyl rosuvastatin leads to a decrease in the levels of cholesterol, particularly low-density lipoprotein cholesterol (LDL-C), which is sometimes referred to as “bad cholesterol” due to its association with cardiovascular disease . This reduction in LDL-C levels is beneficial in the management of dyslipidemia and the prevention of cardiovascular disease .
Action Environment
The action of N-Desmethyl rosuvastatin can be influenced by various environmental factors. It is also hydrolytically stable, but is predicted to undergo rapid degradation via photolysis . These environmental factors could potentially influence the stability and efficacy of N-Desmethyl rosuvastatin.
Eigenschaften
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O6S/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H,28,29)(H,23,24,25)/b9-8+/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUKMHIJCDJSIJ-GUFYHEMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190660 | |
Record name | N-Desmethyl rosuvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
371775-74-5 | |
Record name | N-Desmethyl rosuvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371775745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethyl rosuvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYL ROSUVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED3SYK2A2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.